molecular formula C21H21Cl2N5O B14921275 2-(3-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole

2-(3-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole

Cat. No.: B14921275
M. Wt: 430.3 g/mol
InChI Key: ZWTDHRVEOBNZPD-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 2-(3-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring, which can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazole and oxadiazole rings allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2-(3-Chlorobenzyl)-1,3,4-oxadiazole derivatives
  • 3-(3-chloro-1H-1,2,4-triazol-1-YL) adamantane derivatives These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making this compound unique in its applications and properties.

Properties

Molecular Formula

C21H21Cl2N5O

Molecular Weight

430.3 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-5-[3-(3-chloro-1,2,4-triazol-1-yl)-1-adamantyl]-1,3,4-oxadiazole

InChI

InChI=1S/C21H21Cl2N5O/c22-16-3-1-2-13(5-16)6-17-25-26-18(29-17)20-7-14-4-15(8-20)10-21(9-14,11-20)28-12-24-19(23)27-28/h1-3,5,12,14-15H,4,6-11H2

InChI Key

ZWTDHRVEOBNZPD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C5=NN=C(O5)CC6=CC(=CC=C6)Cl

Origin of Product

United States

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